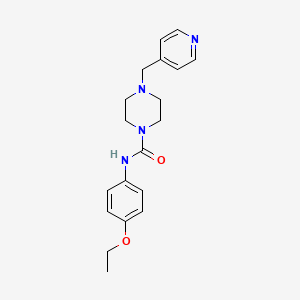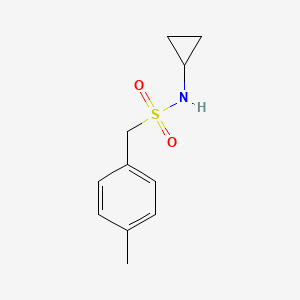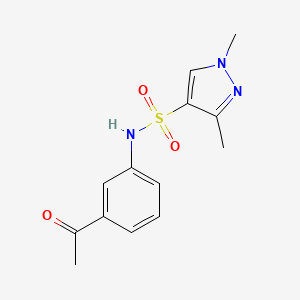
1-(4-chlorophenyl)-N-cyclopentyl-5-methyl-1H-1,2,3-triazole-4-carboxamide
Vue d'ensemble
Description
1-(4-chlorophenyl)-N-cyclopentyl-5-methyl-1H-1,2,3-triazole-4-carboxamide, also known as CPI-455, is a small molecule inhibitor that has been identified as a potential therapeutic agent for the treatment of cancer. This compound belongs to the class of triazole-based compounds which have been found to have potent anticancer activity. CPI-455 has been shown to inhibit the activity of the histone methyltransferase EZH2, which is overexpressed in many types of cancer.
Mécanisme D'action
1-(4-chlorophenyl)-N-cyclopentyl-5-methyl-1H-1,2,3-triazole-4-carboxamide inhibits the activity of EZH2 by binding to the catalytic domain of the enzyme. This results in the inhibition of histone methylation, which is an important epigenetic modification that regulates gene expression. The inhibition of EZH2 activity by this compound leads to the downregulation of several oncogenes and the upregulation of tumor suppressor genes, which results in the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects in cancer cells. It has been shown to induce apoptosis, inhibit cell cycle progression, and reduce the invasiveness and metastatic potential of cancer cells. This compound has also been found to sensitize cancer cells to chemotherapy and radiation therapy, which enhances their efficacy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-(4-chlorophenyl)-N-cyclopentyl-5-methyl-1H-1,2,3-triazole-4-carboxamide is its potent activity against several types of cancer cells. It has also been found to have a favorable pharmacokinetic profile, which makes it a promising candidate for further development as a therapeutic agent. However, one of the limitations of this compound is its selectivity for EZH2, which may limit its efficacy in certain types of cancer cells that do not overexpress this enzyme.
Orientations Futures
There are several future directions for the research and development of 1-(4-chlorophenyl)-N-cyclopentyl-5-methyl-1H-1,2,3-triazole-4-carboxamide. One of the main areas of focus is the optimization of its pharmacokinetic properties to improve its efficacy and reduce its toxicity. Another area of research is the identification of biomarkers that can predict the response of cancer cells to this compound. Additionally, combination therapy with other anticancer agents is being explored to enhance the efficacy of this compound and overcome resistance mechanisms. Finally, the development of analogs and derivatives of this compound is also being pursued to improve its potency and selectivity.
Applications De Recherche Scientifique
1-(4-chlorophenyl)-N-cyclopentyl-5-methyl-1H-1,2,3-triazole-4-carboxamide has been extensively studied for its potential use as a therapeutic agent in the treatment of cancer. It has been found to have potent activity against several types of cancer cells, including breast, prostate, and lung cancer cells. This compound has been shown to inhibit the activity of EZH2, which is a histone methyltransferase that plays a critical role in the development and progression of cancer.
Propriétés
IUPAC Name |
1-(4-chlorophenyl)-N-cyclopentyl-5-methyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN4O/c1-10-14(15(21)17-12-4-2-3-5-12)18-19-20(10)13-8-6-11(16)7-9-13/h6-9,12H,2-5H2,1H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIATXBXWQQMSHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)Cl)C(=O)NC3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[({[3-chloro-4-(difluoromethoxy)phenyl]amino}carbonothioyl)amino]benzenesulfonamide](/img/structure/B4707507.png)
![N-(3,4-dichlorophenyl)-2-{[(4-methylbenzyl)thio]acetyl}hydrazinecarbothioamide](/img/structure/B4707510.png)

![2-({5-[4-(dimethylamino)phenyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B4707538.png)
![N-{3-[(dimethylamino)carbonyl]phenyl}-2-furamide](/img/structure/B4707542.png)
![2-{5-[(2-chlorophenoxy)methyl]-2-furoyl}-N-(3-chlorophenyl)hydrazinecarbothioamide](/img/structure/B4707546.png)
![N-[4-(aminosulfonyl)phenyl]-2-{[5-(phenoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4707558.png)
![5-[(3-methoxypropyl)amino]-2-(4-propoxyphenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B4707563.png)
![2-[(3-bromo-4-biphenylyl)oxy]-N-(2-chloro-4,6-dimethylphenyl)acetamide](/img/structure/B4707564.png)

![methyl 4-(3-{2-cyano-3-[(3-methylphenyl)amino]-3-oxo-1-propen-1-yl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate](/img/structure/B4707578.png)
![N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B4707583.png)
![N~2~-(4-bromo-3-methylphenyl)-N~1~-{2-[(3-methylbenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4707584.png)
